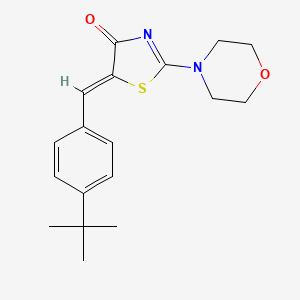

![molecular formula C16H21N3O2 B5513687 N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)

N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves several key steps, including the construction of the imidazo ring from aminopyridines, tosylation, and treatment with appropriate acetamides. Key synthetic strategies include the use of Horner−Emmons reagents for incorporating methyl vinylcarboxamide groups, indicating stereospecific reactions that favor the desired E-isomer, avoiding the need for reverse-phase preparative HPLC for isomer separation before evaluation of antiviral activity or other properties (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide and similar compounds has been analyzed through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS. Single-crystal X-ray diffraction and density functional theory (DFT) calculations are employed to confirm the structure and investigate conformational analyses. These studies reveal the presence of azabicyclo and amide functional groups and offer insights into the compound's physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including three-component reactions with aldehydes and DMAD or allenoates, leading to fully substituted furans. These reactions proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, showcasing the compound's reactive versatility and potential for generating complex molecular architectures (Pan et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

One-Pot Synthesis Techniques

Studies have developed one-pot synthesis methods for imidazo[1,2-a]pyridines, demonstrating the chemical versatility and potential for functional group modifications of this compound class. These synthesis techniques enable the introduction of various substituents, highlighting the compound’s adaptability for different scientific applications (Crawforth & Paoletti, 2009).

Medicinal Chemistry Strategies

Research into imidazo[1,2-a]pyrimidine, a structurally related compound, outlines strategies to reduce metabolism mediated by aldehyde oxidase, which is crucial for enhancing the stability and efficacy of potential therapeutic agents. These strategies include altering the heterocycle or blocking reactive sites to reduce oxidative metabolism (Linton et al., 2011).

Antiviral and Antiprotozoal Applications

Antiviral Activity

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and tested for antirhinovirus activity. This study exemplifies the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents, showcasing the capacity to inhibit viral replication through specific structural modifications (Hamdouchi et al., 1999).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines have shown significant activity against protozoal infections, such as those caused by Trypanosoma and Plasmodium species. These compounds exhibit strong DNA affinities and potent in vitro and in vivo activities, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Biochemical Interactions and DNA Recognition

DNA Recognition and Gene Expression Control

N-Methyl imidazole and N-methyl pyrrole-containing polyamides, related to the imidazo[1,2-a]pyridine structure, have been investigated for their ability to target specific DNA sequences and modulate gene expression. This research underlines the utility of imidazo[1,2-a]pyridine derivatives in controlling biological processes at the genetic level (Chavda et al., 2010).

Direcciones Futuras

The future directions for research on imidazo[1,2-a]pyridine derivatives could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their biological activities and mechanisms of action could be beneficial .

Propiedades

IUPAC Name |

N-methyl-N-[3-(oxolan-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-18(9-2-4-14-5-3-11-21-14)16(20)13-6-7-15-17-8-10-19(15)12-13/h6-8,10,12,14H,2-5,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHZIXOKTXDXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1CCCO1)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)

![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)